molecular formula C6H9NaO6 B6248137 sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate CAS No. 2649081-97-8

sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate

Cat. No.: B6248137
CAS No.: 2649081-97-8
M. Wt: 200.1
InChI Key:
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Description

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is an organic compound with the molecular formula C6H9NaO6. It is a sodium salt derivative of 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid. This compound is known for its unique chemical structure, which includes both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol, followed by the introduction of sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled temperature environment to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-ethoxy-2,3-dioxobutanoate, while reduction can produce 4-ethoxy-2,3-dihydroxybutanol.

Scientific Research Applications

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate
  • Sodium 4-hydroxy-2,3-dioxobutanoate
  • Sodium 4-ethoxy-2,3-dioxobutanoate

Uniqueness

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2649081-97-8

Molecular Formula

C6H9NaO6

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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